
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Bromo-cyclopropanecarboxylic acid methyl ester: is an organic compound with the molecular formula C5H7BrO2. It is a light yellow liquid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester typically involves the bromination of cyclopropanecarboxylic acid methyl ester. The reaction is carried out under controlled conditions to ensure the trans configuration of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the use of brominating agents and appropriate solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropanecarboxylic acid methyl ester.
Oxidation Reactions: It can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropanecarboxylic acid methyl esters.
- Reduction reactions yield cyclopropanecarboxylic acid methyl ester.
- Oxidation reactions yield carboxylic acids or other oxidized derivatives .
Scientific Research Applications
Chemistry: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane derivatives .
Biology and Medicine: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-Bromo-cyclopropanecarboxylic acid methyl ester involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
- Cyclopropanecarboxylic acid methyl ester
- 2-Bromo-cyclopropanecarboxylic acid
- trans-2-Chloro-cyclopropanecarboxylic acid methyl ester
Uniqueness: trans-2-Bromo-cyclopropanecarboxylic acid methyl ester is unique due to its trans configuration and the presence of a bromine atom, which imparts distinct reactivity and properties compared to its analogs .
Properties
Molecular Formula |
C5H7BrO2 |
|---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
methyl (1S,2R)-2-bromocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1 |
InChI Key |
HSVUTKNZCLEVQM-QWWZWVQMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1Br |
Canonical SMILES |
COC(=O)C1CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


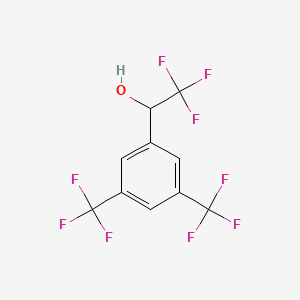
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
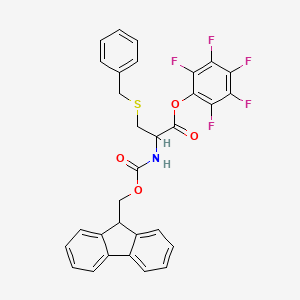
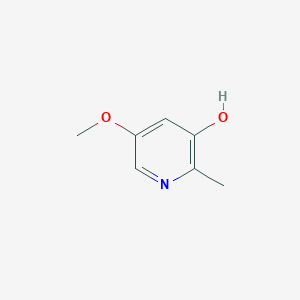
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
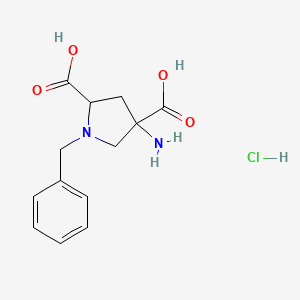
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

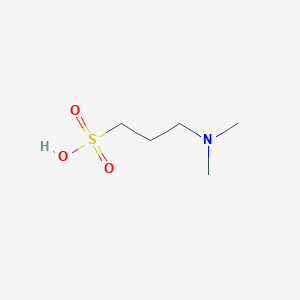
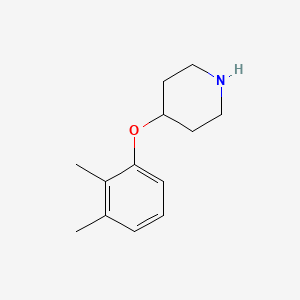
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
